5-Bromo-3-methyl-2-pyridinecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-methyl-2-pyridinecarbaldehyde, also known as 5-Bromo-2-Formyl-3-Picoline, is an organic compound with the chemical formula C7H6BrNO . It has a molecular weight of 200.03 . This compound is one of numerous organic compounds that are part of life science products .
Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-3-methylpyridine-2-carbaldehyde . The InChI code is InChI=1S/C7H6BrNO/c1-5-2-6 (8)3-9-7 (5)4-10/h2-4H,1H3 . The SMILES representation is CC1=CC (=CN=C1C=O)Br .Physical and Chemical Properties Analysis
This compound has a theoretical density of 1.578 g/cm3 . It has a boiling point of 260.929 °C at 760 mmHg . The compound is a solid and appears yellow .Scientific Research Applications
Organic Synthesis and Catalysis
- 5-Bromo-3-methyl-2-pyridinecarbaldehyde is a crucial intermediate in the synthesis of complex molecules. For instance, it is involved in the oxidative cyclization of thiosemicarbazone complexes to produce oxadiazolecopper(II) derivatives. These compounds exhibit antiferromagnetic and ferromagnetic interactions, showcasing the compound's utility in studying magnetic properties and ligand-to-metal charge transfer phenomena (Gómez-Saiz et al., 2003).
- The compound also finds application in multicomponent reactions, such as the synthesis of heterocyclic stable dimeric forms involving barbituric acid, showcasing its versatility in creating novel heterocyclic compounds (Jalilzadeh & Pesyan, 2011).
Pharmaceutical Intermediates and Drug Discovery
- It is a key starting material in the preparation of various pharmacologically active molecules. For example, derivatives of this compound have been synthesized as potential inhibitors of tyrosyl-tRNA synthetase, highlighting its role in the development of new therapeutic agents (Jabri et al., 2023).
- In the context of anti-inflammatory and analgesic activities, chalcone derivatives synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde have shown significant results, demonstrating the compound's potential in creating new anti-inflammatory and analgesic drugs (Chamakuri, Murthy, & Yellu, 2016).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-3-methylpyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5-2-6(8)3-9-7(5)4-10/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMJIYLGQMKLCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477738 |
Source
|
Record name | 5-Bromo-3-methyl-2-pyridinecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376587-53-0 |
Source
|
Record name | 5-Bromo-3-methyl-2-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=376587-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-methyl-2-pyridinecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-3-methylpyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.